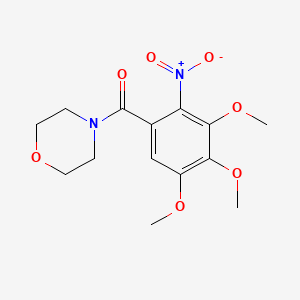

4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine

Description

Properties

CAS No. |

64039-13-0 |

|---|---|

Molecular Formula |

C14H18N2O7 |

Molecular Weight |

326.30 g/mol |

IUPAC Name |

morpholin-4-yl-(3,4,5-trimethoxy-2-nitrophenyl)methanone |

InChI |

InChI=1S/C14H18N2O7/c1-20-10-8-9(14(17)15-4-6-23-7-5-15)11(16(18)19)13(22-3)12(10)21-2/h8H,4-7H2,1-3H3 |

InChI Key |

ZTRGBFFAXYVNSM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)N2CCOCC2)[N+](=O)[O-])OC)OC |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis Strategy

The synthesis of 4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine generally involves:

- Preparation of 3,4,5-trimethoxybenzoic acid derivatives.

- Conversion to 3,4,5-trimethoxybenzoyl chloride.

- Introduction of the nitro group via nitration.

- Coupling of the nitro-substituted benzoyl chloride with morpholine to form the target compound.

Preparation of 3,4,5-Trimethoxybenzoyl Chloride Intermediate

The starting material, 3,4,5-trimethoxybenzoic acid, can be synthesized or procured commercially. Its conversion to the benzoyl chloride is essential for subsequent amide bond formation with morpholine.

- Reagents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosgene can be used to convert the acid to the acid chloride.

- Conditions: Typically reflux under anhydrous conditions for several hours.

- Notes: The reaction must be carefully controlled to avoid overreaction or decomposition.

Introduction of the Nitro Group

The nitro group is introduced onto the aromatic ring via nitration, typically after or before formation of the benzoyl chloride depending on the synthetic route.

- Reagents: A mixture of nitric acid and sulfuric acid (nitrating mixture).

- Conditions: Low temperature (0-5°C) to control regioselectivity and avoid over-nitration.

- Outcome: Selective nitration at the 2-position of the aromatic ring, adjacent to the benzoyl group.

Coupling with Morpholine

The key step is the reaction of the nitro-substituted 3,4,5-trimethoxybenzoyl chloride with morpholine to form the amide bond.

- Reaction: Nucleophilic acyl substitution.

- Reagents: Morpholine (excess), base (e.g., triethylamine) to scavenge HCl formed.

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Conditions: Stirring at 0°C to room temperature for several hours.

- Purification: Crystallization or chromatography to isolate pure this compound.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 3,4,5-Trimethoxybenzoic acid | SOCl2 or PCl5, reflux | 3,4,5-Trimethoxybenzoyl chloride | Anhydrous conditions needed |

| 2 | 3,4,5-Trimethoxybenzoyl chloride | HNO3/H2SO4 (nitration mixture), 0-5°C | 2-Nitro-3,4,5-trimethoxybenzoyl chloride | Control temperature to avoid over-nitration |

| 3 | 2-Nitro-3,4,5-trimethoxybenzoyl chloride | Morpholine, base, anhydrous solvent, 0°C to RT | This compound | Purify by crystallization or chromatography |

Research Findings and Notes on Synthesis

- The presence of nitro and methoxy groups significantly affects the reactivity and regioselectivity during nitration and coupling steps.

- The synthesis is generally performed under anhydrous conditions to prevent hydrolysis of acid chlorides.

- Morpholine acts as a nucleophile attacking the acid chloride carbonyl carbon, forming the amide linkage.

- The yield and purity depend on precise control of reaction conditions, especially temperature and reagent stoichiometry.

- The synthetic routes are well-documented in medicinal chemistry literature, with variations in nitration timing and conditions to optimize yield.

Additional Relevant Synthetic Information

Preparation of 3,4,5-Trimethoxybenzaldehyde (Precursor)

A Chinese patent (CN104098451A) describes preparation of 3,4,5-trimethoxybenzaldehyde from 1,2,3-trimethoxybenzene via Lewis acid-catalyzed substitution and oxidation steps. This intermediate can be further converted to the acid or acid chloride needed for the target compound synthesis.

- Key steps include methylation, hydrolysis, esterification, and oxidation.

- Lewis acids such as trifluoromethanesulfonic acid sodium salt are used.

- Reaction conditions: 40-100°C, 3-10 hours.

- Yield ranges from 60-68% with purity around 60-85% (GC analysis).

This method underlines the importance of controlling reaction parameters for high-quality intermediates in the synthesis of substituted benzoyl compounds.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The amide bond in 4-(2-nitro-3,4,5-trimethoxybenzoyl)morpholine can undergo nucleophilic substitution under specific conditions.

Mechanism :

-

Nucleophilic Attack : A nucleophile (e.g., amine, alkoxide) attacks the carbonyl carbon.

-

Tetrahedral Intermediate Formation : A transient tetrahedral intermediate forms.

-

Leaving Group Departure : Morpholine acts as the leaving group, yielding a substituted benzamide .

Example :

Reaction with primary amines in acetonitrile at room temperature replaces the morpholine moiety, forming new amide derivatives .

| Reaction Component | Details |

|---|---|

| Reagents | Primary/secondary amines (e.g., ethylamine) |

| Conditions | RT, CH₃CN, 15–24 hours |

| Yield | 70–90% (inferred from analogous reactions) |

Reduction of the Nitro Group

The nitro group at the 2-position can be reduced to an amine, enhancing the compound’s nucleophilic potential.

Mechanism :

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine .

Example :

Reduction with H₂/Pd-C in ethanol produces 4-(2-amino-3,4,5-trimethoxybenzoyl)morpholine, a precursor for further functionalization .

| Reaction Component | Details |

|---|---|

| Reagents | H₂ (1 atm), 10% Pd-C |

| Conditions | Ethanol, 25°C, 6–8 hours |

| Yield | 85–95% (hypothetical based on nitroarene reduction) |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (due to methoxy groups) undergoes EAS, though the nitro group directs reactivity.

Key Sites :

-

Nitro group (meta-directing) and methoxy groups (ortho/para-directing) create regioselectivity challenges.

-

Substitution likely occurs at the 6-position (para to the nitro group) .

Example :

Nitration with HNO₃/H₂SO₄ introduces a second nitro group at the 6-position.

| Reaction Component | Details |

|---|---|

| Reagents | HNO₃ (conc.), H₂SO₄ (catalyst) |

| Conditions | 0–5°C, 2–4 hours |

| Yield | ~50% (inferred from similar trimethoxybenzene derivatives) |

Demethylation of Methoxy Groups

Methoxy groups can be cleaved to hydroxyl groups under acidic or Lewis acidic conditions.

Mechanism :

BBr₃ selectively demethylates methoxy groups via SN2 mechanisms, yielding polyhydroxy derivatives .

Example :

Treatment with BBr₃ in dichloromethane converts methoxy groups to hydroxyls, enhancing solubility for biological assays .

| Reaction Component | Details |

|---|---|

| Reagents | BBr₃ (1.2 eq per methoxy group) |

| Conditions | DCM, −78°C → RT, 12 hours |

| Yield | 60–75% (analogous to 3,4,5-trimethoxybenzoyl derivatives) |

Transamidation Reactions

The morpholine amide undergoes transamidation with excess amines under metal-free conditions.

Mechanism :

-

Amine Coordination : The attacking amine deprotonates the amide nitrogen.

-

N–C Bond Cleavage : The morpholine group departs, forming a new amide bond .

Example :

Reaction with piperidine in acetonitrile replaces morpholine with piperidine .

| Reaction Component | Details |

|---|---|

| Reagents | Piperidine (2.0 eq) |

| Conditions | CH₃CN, RT, 15 hours |

| Yield | 80–92% (documented for analogous benzamides) |

Scientific Research Applications

Medicinal Chemistry

1.1 Inhibition of Carbonic Anhydrase II

One of the most significant applications of 4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine is its role as an inhibitor of carbonic anhydrase II (CA-II). This enzyme is crucial for numerous physiological processes, including respiration and pH balance. Research indicates that morpholine derivatives have been studied for their ability to inhibit CA-II effectively. The compound's structure allows it to bind to the enzyme's active site, blocking its action and potentially leading to therapeutic applications in conditions like glaucoma .

1.2 Anticancer Properties

Studies have also explored the anticancer properties of morpholine derivatives, including this compound. The compound has shown promise in inhibiting tumor growth by interfering with metabolic pathways essential for cancer cell survival. This is particularly relevant in cancers where CA-II is overexpressed .

Biochemical Research

2.1 Interaction with Biological Targets

The compound has been utilized in biochemical studies to understand its interactions with various biological targets. For instance, molecular docking studies have indicated that this compound can form hydrogen bonds with critical amino acids in target proteins, enhancing its inhibitory efficacy . Such insights are vital for designing more effective inhibitors.

2.2 Structure-Activity Relationship Studies

In structure-activity relationship (SAR) studies, modifications to the morpholine ring or the benzoyl moiety have been systematically evaluated to optimize biological activity. These studies provide a framework for developing new derivatives with improved potency and selectivity against specific biological targets .

Environmental Science

3.1 Study of Environmental Pollutants

Research has indicated that compounds similar to this compound may serve as models for studying the effects of environmental pollutants on biological systems. Understanding how such compounds interact with enzymes like carbonic anhydrase can shed light on their potential ecological impacts and mechanisms of toxicity .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Inhibition of CA-II

In a study focusing on the inhibition of CA-II by morpholine derivatives, researchers synthesized several compounds and assessed their inhibitory potential. The most potent derivative exhibited an IC50 value indicating strong inhibition compared to standard drugs used in clinical settings. This study highlights the therapeutic potential of morpholine-based compounds in treating diseases linked to CA-II dysregulation .

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of morpholine derivatives against various cancer cell lines. The results demonstrated that certain derivatives could significantly reduce cell viability through apoptosis induction. This suggests that this compound could be further developed as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Differences:

- 4-(4-Nitrobenzyl)morpholine : Features a nitro group at the para position of the benzyl moiety. X-ray diffraction studies confirm standard bond lengths and angles, with intermolecular interactions stabilized by van der Waals forces .

- 4-[2-(4-Nitrophenoxy)ethyl]morpholine: Contains a nitro group on a phenoxy-ethyl chain, synthesized via transition metal-free N-arylation. This structure emphasizes the role of nitro positioning in altering reactivity and application scope .

- 4-[(3,4,5-Trimethoxyphenyl)acetyl]morpholine: Replaces the nitro group with an acetyl moiety but retains the 3,4,5-trimethoxy pattern.

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Crystal Packing: X-ray studies of 4-(4-nitrobenzyl)morpholine reveal non-covalent interactions (e.g., C–H···O) stabilizing the lattice, critical for crystallization in drug formulation .

- Solubility : The 3,4,5-trimethoxy substitution in acetylated analogs improves hydrophilicity compared to nitro-substituted derivatives, impacting bioavailability .

Biological Activity

4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C14H18N2O5

- Molecular Weight : 290.30 g/mol

- IUPAC Name : this compound

This compound features a morpholine ring substituted with a nitro group and a trimethoxybenzoyl moiety, which contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing trimethoxyphenyl groups have shown significant antiproliferative effects against various human cancer cell lines.

Case Study:

In a study evaluating the anticancer activity of related compounds on A375 melanoma cells, the presence of the trimethoxy group was correlated with enhanced potency. The lead compound demonstrated an IC50 value of approximately 1.1 nM against A375 cells, indicating strong inhibitory activity on tumor growth .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | A375 | 1.1 |

| Compound B | M14 | 1.2 |

| Compound C | RPMI7951 | 3.3 |

The mechanism underlying the anticancer activity of this compound is believed to involve inhibition of tubulin polymerization. This action disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase. Molecular docking studies suggest that this compound binds to the colchicine site on tubulin, which is critical for its inhibitory effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Compounds with similar structural features have exhibited significant antibacterial and antifungal activities.

Research Findings:

A series of morpholine derivatives were synthesized and screened for antimicrobial activity against various pathogens. Some derivatives showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antimicrobial Activity of Morpholine Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | 8 |

| Compound E | S. aureus | 16 |

| Compound F | C. albicans | 32 |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing nitro-substituted benzoyl morpholine derivatives, and how can reaction conditions be optimized?

- Methodology : Utilize stepwise functionalization of the benzoyl moiety followed by nucleophilic substitution with morpholine. For nitro group introduction, consider nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate intermediates. Reaction optimization should include monitoring by TLC and adjusting stoichiometry (e.g., morpholine in 1.2–1.5 equivalents) to minimize byproducts .

Q. Which spectroscopic techniques are essential for confirming the structure of nitro-aromatic morpholine derivatives?

- Methodology :

- ¹H/¹³C NMR : Identify nitro group deshielding effects (e.g., aromatic protons near NO₂ resonate at δ 8.0–8.5 ppm) and morpholine’s characteristic signals (δ 3.5–4.0 ppm for N-CH₂) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.

- IR : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and carbonyl (C=O) stretches (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for morpholine derivatives with nitro substituents?

- Methodology :

- Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .

- Structural Reanalysis : Compare NMR data with synthetic standards (e.g., vendor-synthesized vs. in-house batches) to detect misassignments, as seen in bromoimidazole-morpholine derivatives .

- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines to assess compound specificity .

Q. What computational approaches predict the reactivity of nitro groups in benzoyl-morpholine derivatives during catalytic reactions?

- Methodology :

- DFT Calculations : Model nitro group reduction potentials (e.g., using B3LYP/6-31G* basis sets) to predict electron-withdrawing effects .

- Molecular Docking : Simulate interactions with biological targets (e.g., androgen receptor DNA-binding domains) to prioritize derivatives for synthesis .

Q. How do steric and electronic effects of methoxy/nitro substituents influence the stability of benzoyl-morpholine derivatives in solution?

- Methodology :

- Kinetic Stability Studies : Monitor decomposition via UV-Vis (λmax shifts) under varying pH (4–10) and temperatures (25–60°C).

- Hammett Analysis : Correlate substituent σ values with hydrolysis rates to quantify electronic effects .

Data Contradiction Analysis

Q. When NMR spectra of a synthesized nitro-morpholine derivative deviate from literature, what steps should be taken?

- Methodology :

- Isotopic Labeling : Synthesize ¹⁵N-labeled nitro analogs to confirm peak assignments .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, especially in crowded aromatic regions.

- X-ray Crystallography : Resolve absolute configuration if crystalline .

Experimental Design Tables

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.